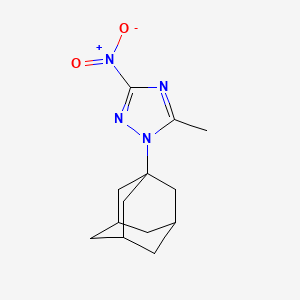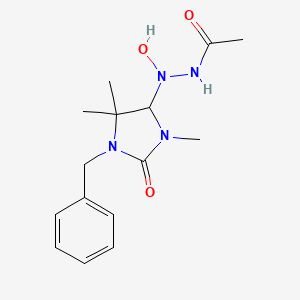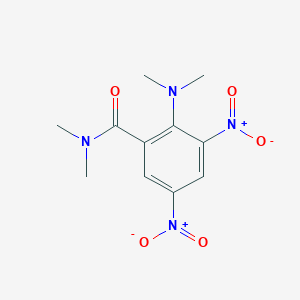
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are widely distributed in the brain and have been linked to various physiological processes, including sleep regulation, pain perception, and cardiovascular function. DPCPX has been extensively studied in scientific research for its potential therapeutic applications.
Mécanisme D'action
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and have been linked to various physiological processes, including sleep regulation, pain perception, and cardiovascular function. By blocking the activity of adenosine A1 receptors, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can modulate these physiological processes.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a number of biochemical and physiological effects. In animal models of stroke and traumatic brain injury, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have neuroprotective effects, reducing the extent of brain damage and improving functional outcomes. 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have analgesic effects in animal models of pain, reducing pain perception. In addition, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have cardioprotective effects, reducing the extent of myocardial infarction in animal models of ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a selective antagonist of adenosine A1 receptors, which allows for the specific modulation of these receptors without affecting other receptors or physiological processes. This specificity makes 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide a useful tool for studying the role of adenosine A1 receptors in various physiological processes. However, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide in the body. In addition, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists. This could lead to the development of more effective therapies for conditions such as stroke, traumatic brain injury, and pain. Another area of research is the identification of new physiological processes that are regulated by adenosine A1 receptors. This could lead to the development of new therapies for a wide range of conditions. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, which could help to optimize its use in experimental settings.
Méthodes De Synthèse
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dichlorophenol with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with 1-methyl-4-piperidone to form the intermediate product. The final step involves the reaction of the intermediate product with propanoyl chloride to form 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Applications De Recherche Scientifique
2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been studied for its potential use in the treatment of pain, as adenosine A1 receptors have been implicated in pain perception. In addition, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential use in the treatment of cardiovascular diseases, as adenosine A1 receptors have been linked to cardiovascular function.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-10(21-14-9-11(16)3-4-13(14)17)15(20)18-12-5-7-19(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHSSVIZIGMGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)
![2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5108489.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![1-(1-cyclopenten-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5108495.png)
![1-(3,4-dimethylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108507.png)


![1,3-dimethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108537.png)

![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5108554.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5108565.png)
